molecular formula C9H13BrS B13182125 2-(3-Bromo-2,2-dimethylpropyl)thiophene

2-(3-Bromo-2,2-dimethylpropyl)thiophene

Cat. No.: B13182125
M. Wt: 233.17 g/mol
InChI Key: WLLYWOILEZRNAK-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)thiophene is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom and a dimethylpropyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)thiophene typically involves the bromination of a suitable thiophene precursor. One common method is the bromination of 2-thienylmethanol followed by alkylation with 3-bromo-2,2-dimethylpropane. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of thiophene derivatives, including this compound, often involves large-scale bromination and alkylation processes. These processes are optimized for high yield and purity, and they typically use continuous flow reactors to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the bromine atom and the dimethylpropyl group can influence the compound’s binding affinity and selectivity for these targets. In material science, the compound’s electronic properties, such as its ability to donate or accept electrons, play a crucial role in its function as a semiconductor or conductive material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of the thiophene ring and the specific substitution pattern. This combination imparts distinct electronic and steric properties to the compound, making it valuable for specific applications in medicinal chemistry and material science. The presence of the bromine atom allows for further functionalization through substitution reactions, while the dimethylpropyl group provides steric hindrance that can influence the compound’s reactivity and selectivity .

Properties

Molecular Formula

C9H13BrS

Molecular Weight

233.17 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)thiophene

InChI

InChI=1S/C9H13BrS/c1-9(2,7-10)6-8-4-3-5-11-8/h3-5H,6-7H2,1-2H3

InChI Key

WLLYWOILEZRNAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CS1)CBr

Origin of Product

United States

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